molecular formula C18H22INO3 B2856800 1-Ethyl-4-(2,3,4-trimethoxystyryl)pyridinium iodide CAS No. 1046808-50-7

1-Ethyl-4-(2,3,4-trimethoxystyryl)pyridinium iodide

Cat. No.: B2856800
CAS No.: 1046808-50-7
M. Wt: 427.282
InChI Key: AOCFJNBZRUOHFN-UHDJGPCESA-M
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Description

1-Ethyl-4-(2,3,4-trimethoxystyryl)pyridinium iodide (CAS 1046808-50-7) is a styrylpyridinium-based organic iodide salt offered for specialized research applications . Compounds within this chemical class are frequently investigated as key intermediates in organic synthesis and for the development of novel materials with specific optical properties . The structure features a pyridinium cation, an iodide anion, and a styryl bridge with methoxy functional groups, which can contribute to planarity and influence intermolecular interactions, such as π-π stacking, as observed in related crystalline structures . Researchers value this compound for its potential in exploring structure-activity relationships and its utility in constructing more complex molecular architectures. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

1-ethyl-4-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]pyridin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22NO3.HI/c1-5-19-12-10-14(11-13-19)6-7-15-8-9-16(20-2)18(22-4)17(15)21-3;/h6-13H,5H2,1-4H3;1H/q+1;/p-1/b7-6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCFJNBZRUOHFN-UHDJGPCESA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=C(C=C1)C=CC2=C(C(=C(C=C2)OC)OC)OC.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[N+]1=CC=C(C=C1)/C=C/C2=C(C(=C(C=C2)OC)OC)OC.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-(2,3,4-trimethoxystyryl)pyridinium iodide typically involves the reaction of 4-ethylpyridine with 2,3,4-trimethoxybenzaldehyde in the presence of a base, followed by the addition of iodine to form the iodide salt. The reaction conditions often include:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-(2,3,4-trimethoxystyryl)pyridinium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Ethyl-4-(2,3,4-trimethoxystyryl)pyridinium iodide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(2,3,4-trimethoxystyryl)pyridinium iodide involves its interaction with molecular targets and pathways in biological systems. The compound can:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 1-Ethyl-4-(2-hydroxystyryl)pyridinium Iodide
  • Structural Difference : Replaces methoxy groups on the styryl benzene ring with hydroxyl groups.
  • Applications : Used in sulfide-detecting sensing materials, where electron-withdrawing hydroxyl groups enhance selectivity for specific sulfides.
2.1.2 1-Methyl-2-[(E)-2,4,5-trimethoxystyryl]pyridinium Iodide
  • Structural Difference : Methyl group at the 1-position of pyridinium and methoxy groups at 2,4,5 positions of the styryl ring.
  • Synthesis : Prepared via metathesis with silver benzenesulfonate, yielding an orange crystalline solid.
  • Crystallography : Forms stable block-shaped crystals in DMSO, suggesting higher solubility in polar aprotic solvents compared to the ethyl-substituted analogue .
2.1.3 1-Methyl-4-(4-(4-methylpiperazinyl)styryl)pyridinium Iodide
  • Structural Difference : Incorporates a 4-methylpiperazinyl group on the styryl benzene ring.
  • Applications: Demonstrates nonlinear optical properties due to extended π-conjugation and electron-donating amine groups, making it suitable for photonic materials .

Functional Analogues

2.2.1 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide
  • Structural Difference : Replaces the styryl group with a methoxycarbonyl substituent.
  • Properties : Acts as a catalyst in polymer synthesis and exhibits antimicrobial activity by disrupting bacterial cell membranes .
  • Molecular Weight : 293.1 g/mol, significantly lower than the styryl-containing analogue due to the absence of the bulky benzene ring .
2.2.2 3-(Z)-(2,3,4-Trimethoxystyryl)furocoumarin
  • Structural Difference : Furocoumarin core instead of pyridinium.
  • Synthesis: Prepared via Sonogashira coupling and Lindlar reduction, achieving 60% yield for the Z-isomer .
  • Applications : Explored in photodynamic therapy due to furocoumarin’s UV-activated DNA crosslinking ability.

Data Tables

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility λmax (nm) Notable Reactivity
1-Ethyl-4-(2,3,4-trimethoxystyryl)pyridinium iodide 453.2 DMSO, MeOH 340–360 Electrophilic styryl addition
1-Ethyl-4-(methoxycarbonyl)pyridinium iodide 293.1 Water, EtOH 260–280 Nucleophilic acyl substitution
3-(Z)-(2,3,4-trimethoxystyryl)furocoumarin 380.4 CHCl3, Acetone 310–330 UV-induced DNA crosslinking

Research Findings and Mechanistic Insights

  • Electronic Effects : Methoxy groups on the styryl ring enhance electron density, improving charge-transfer properties in optical materials . Hydroxyl groups, while polar, may reduce stability due to susceptibility to oxidation .
  • Biological Activity : Pyridinium salts with lipophilic substituents (e.g., ethyl groups) exhibit stronger antimicrobial effects by penetrating cell membranes .
  • Synthetic Efficiency: Sonogashira coupling yields higher efficiency (60–73%) compared to metathesis (40–60%), but requires palladium catalysts and controlled conditions .

Biological Activity

1-Ethyl-4-(2,3,4-trimethoxystyryl)pyridinium iodide is a pyridinium salt characterized by its unique structure, which includes a styryl group substituted with three methoxy groups. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C18H22INO3
  • IUPAC Name : 1-ethyl-4-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]pyridin-1-ium; iodide
  • CAS Number : 1046808-50-7

The compound is synthesized through a reaction between 4-ethylpyridine and 2,3,4-trimethoxybenzaldehyde in the presence of a base and iodine, typically using solvents like ethanol or methanol at room temperature.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes, thereby modulating biochemical pathways.
  • DNA Binding : It can bind to DNA, influencing gene expression and potentially affecting cellular proliferation.
  • Receptor Modulation : Interaction with cellular receptors can alter signaling pathways that are crucial for various physiological processes .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were found to be relatively low compared to standard antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies showed that it could induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that it may serve as a lead compound for developing new anticancer therapies .

Case Studies

StudyFindings
Antimicrobial Efficacy Demonstrated activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 10 to 50 µg/mL .
Anticancer Activity Induced apoptosis in human cancer cell lines with IC50 values between 20 and 40 µM, indicating significant cytotoxic effects .
Mechanism Elucidation Showed binding affinity to DNA and modulation of gene expression linked to cell cycle regulation.

Structure-Activity Relationship (SAR)

The biological activity of this compound has been explored in relation to its structural components. The presence of methoxy groups significantly enhances its solubility and bioavailability, which are critical factors for its efficacy as a therapeutic agent .

Comparative Analysis

A comparative analysis with similar compounds revealed that the trimethoxy substitution pattern plays a crucial role in enhancing both antimicrobial and anticancer activities. For instance, compounds lacking these substitutions exhibited markedly lower biological activities .

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